Product packaging for Defluoro Flumazenil Isothiocyanate(Cat. No.:CAS No. 954107-48-3)

Defluoro Flumazenil Isothiocyanate

Cat. No.: B584439
CAS No.: 954107-48-3
M. Wt: 342.373
InChI Key: HNQZCUNPKHMCQJ-UHFFFAOYSA-N
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Description

Contextualization within Benzodiazepine (B76468) Receptor Ligand Research

Benzodiazepines are a class of drugs widely used for their sedative, anxiolytic, anticonvulsant, and muscle-relaxant properties. nih.govsemanticscholar.org They exert their effects by binding to a specific site on the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain. semanticscholar.orgdrugbank.com This binding allosterically modulates the receptor, increasing the efficiency of the endogenous ligand GABA. nih.gov

The discovery of the benzodiazepine binding site spurred the development of numerous ligands to probe its function. Research in this area utilizes various types of ligands:

Agonists: which activate the receptor.

Antagonists: which block the effects of agonists, like flumazenil (B1672878). drugbank.comwikipedia.org

Inverse Agonists: which produce effects opposite to those of agonists.

Covalent and Photoaffinity Probes: which bind irreversibly to the receptor, often through a reactive chemical group. nih.govnih.gov

These tools are crucial for mapping the binding pocket, understanding receptor subtypes, and elucidating the molecular mechanisms of drug action. nih.govplos.org For instance, studies have used covalently reacting benzodiazepine analogues to identify specific amino acid residues within the binding pocket of different GABA-A receptor isoforms. semanticscholar.orgplos.org The development of such probes, including those with isothiocyanate groups, represents a sophisticated approach to understanding the fine details of ligand-receptor interactions. plos.org

Rationale for Isothiocyanate Functionalization in Receptor Probes

The isothiocyanate group (-N=C=S) is a key feature in the design of covalent probes for several reasons. It is an electrophilic group capable of reacting with nucleophilic residues on a protein, such as the thiol group of cysteine or the amine group of lysine (B10760008), to form a stable covalent bond. nih.govnih.gov This irreversible binding offers distinct advantages in receptor research:

Mapping Binding Sites: By covalently "locking" the ligand into its binding site, researchers can use techniques like protein fragmentation and mass spectrometry to identify the exact amino acid residues the ligand interacts with. This provides direct, high-resolution information about the structure of the binding pocket. nih.gov

Studying Receptor Conformation: The formation of a covalent bond can trap the receptor in a specific conformational state (e.g., resting, activated, or desensitized), allowing for detailed study of these states. nih.gov

Receptor Inactivation and Characterization: Irreversible binding can be used to selectively inactivate a population of receptors, helping to determine receptor turnover rates and the functional consequences of receptor blockade.

Overcoming Low Affinity: For ligands with fast dissociation rates, covalent bonding ensures a durable signal in labeling experiments.

The use of isothiocyanates is a well-established strategy in bioconjugation chemistry and has been successfully applied to develop covalent probes for various targets, including cannabinoid receptors and for linking molecules to nanoparticles. nih.govmdpi.com The targeted introduction of an isothiocyanate group onto a high-affinity ligand like flumazenil creates a powerful tool for the permanent labeling of the benzodiazepine binding site.

Historical Development and Evolution of Flumazenil-Derived Research Tools

The story of flumazenil (formerly Ro 15-1788) is a classic example of serendipity in drug discovery. chimia.ch It was first characterized in 1981 and introduced to the market in 1987 as the first specific benzodiazepine receptor antagonist for clinical use. wikipedia.orgchimia.ch Its primary application is as an antidote to reverse the sedative effects of benzodiazepine overdose. wikipedia.orgtandfonline.comnih.gov

Soon after its clinical introduction, the potential of flumazenil as a research tool was recognized. Its high affinity and specificity for the benzodiazepine binding site made it an ideal parent compound for developing probes to study the GABA-A receptor in living systems. This led to a clear evolution of flumazenil-derived tools:

Radiolabeled Tracers for PET Imaging: To visualize and quantify GABA-A receptors in the brain, radiolabeled versions of flumazenil were developed. [11C]Flumazenil was the first and most widely used tracer for Positron Emission Tomography (PET) studies of this receptor system. meduniwien.ac.atnih.gov Later, to overcome the short half-life of carbon-11, fluorine-18 (B77423) labeled analogues such as [18F]flumazenil and [18F]FEF were synthesized, offering logistical advantages for PET imaging. nih.govnih.gov These tracers have been invaluable in studying neurological and psychiatric diseases associated with alterations in GABA-A receptors. meduniwien.ac.at

Covalent Probes for Molecular Studies: Building on the foundation of reversible ligands, the next step was the creation of tools for irreversible labeling. By modifying the flumazenil structure to include a reactive group, researchers could create probes for more detailed molecular investigations. Defluoro Flumazenil Isothiocyanate represents this advanced stage of development. It replaces the fluoro group of flumazenil, which is important for its binding properties, with an isothiocyanate group, creating a molecule designed not just to bind, but to bind permanently. This allows for the precise identification of interaction sites within the receptor, a level of detail not achievable with reversible ligands alone.

The development from a clinical antidote to a PET tracer and finally to a covalent probe illustrates the scientific drive to refine research tools for a deeper understanding of molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N4O3S B584439 Defluoro Flumazenil Isothiocyanate CAS No. 954107-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-isothiocyanato-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-3-23-16(22)14-13-7-19(2)15(21)11-6-10(18-9-24)4-5-12(11)20(13)8-17-14/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQZCUNPKHMCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659485
Record name Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954107-48-3
Record name Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Defluoro Flumazenil Isothiocyanate and Analogues

Strategic Approaches to Isothiocyanate Group Introduction

The introduction of the isothiocyanate (-N=C=S) group into the flumazenil (B1672878) scaffold is a critical step in the synthesis of defluoro flumazenil isothiocyanate. This functional group is a reactive handle for covalent labeling of biological targets. The synthetic strategies can be broadly categorized into multi-step pathways and more streamlined one-pot methodologies.

Multi-Step Synthetic Pathways

Multi-step syntheses for introducing an isothiocyanate group typically begin with a precursor molecule containing a primary amine. In the context of a defluoro flumazenil analogue, this would involve the synthesis of an amino-defluoro flumazenil intermediate. A common and reliable method for converting a primary amine to an isothiocyanate is the use of thiophosgene (B130339) or its derivatives.

The reaction proceeds via an intermediate isothiocyanic acid, which then dehydrates to form the final isothiocyanate. The choice of solvent and base is crucial to control the reaction and minimize side products. Dichloromethane or chloroform (B151607) are often used as solvents, and an organic base like triethylamine (B128534) is added to neutralize the HCl generated during the reaction.

Another multi-step approach involves the reaction of the primary amine with carbon disulfide in the presence of a base, such as ammonia (B1221849) or a tertiary amine, to form a dithiocarbamate (B8719985) salt. Subsequent treatment of this salt with a chloroformate, like ethyl chloroformate, or a carbodiimide (B86325) promotes the elimination of byproducts to yield the isothiocyanate.

A key precursor for these syntheses is often an amino derivative of the core molecule. For instance, the synthesis of flumazenil analogues has been described starting from a nitro-substituted benzodiazepine (B76468) which is then reduced to the corresponding amine. This amino group can then be converted to the isothiocyanate.

One-Pot and Aqueous-Based Methodologies

To improve efficiency and reduce the handling of hazardous reagents like thiophosgene, one-pot methodologies have been developed. These methods often combine the formation of the dithiocarbamate and its subsequent conversion to the isothiocyanate in a single reaction vessel.

A notable one-pot method involves the use of dithiocarbamate salts generated in situ from a primary amine and carbon disulfide. The subsequent addition of a desulfurizing agent, such as a phosphine-based reagent or a tosyl chloride, can then directly yield the isothiocyanate.

Aqueous-based methods are also gaining traction due to their environmental benefits. These methods often utilize water-soluble reagents and can simplify purification procedures. For example, the reaction of an amine with carbon disulfide in an aqueous base, followed by treatment with an oxidizing agent, can produce the isothiocyanate.

Defluorination Chemistry in Flumazenil Core Modification

The "defluoro" aspect of this compound implies the removal of a fluorine atom from the flumazenil structure. Flumazenil itself contains a fluorine atom on the phenyl ring. The selective removal or replacement of this fluorine atom is a challenging synthetic transformation.

Defluorination of aromatic compounds can be achieved through various methods, including hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom. This can be accomplished using reducing agents in the presence of a catalyst. For example, catalytic hydrogenation using palladium on carbon (Pd/C) under specific conditions of temperature and pressure can achieve this.

Alternatively, the synthesis of a defluoro analogue could be achieved by starting with a non-fluorinated precursor from the outset, thereby avoiding a potentially low-yielding defluorination step on the final complex molecule. This would involve utilizing a starting material that lacks the fluorine substituent on the relevant phenyl ring during the initial benzodiazepine ring system construction.

Radiochemical Synthesis of Flumazenil Derivatives for Research Applications

The development of radiolabeled flumazenil derivatives is crucial for their use as imaging agents in techniques like Positron Emission Tomography (PET). The synthesis of these radioligands involves the incorporation of a positron-emitting isotope, such as Carbon-11 ([¹¹C]) or Fluorine-18 (B77423) ([¹⁸F]), into the flumazenil structure.

Isotope Exchange Strategies (e.g., [¹⁸F]Fluorination)

Isotope exchange is a method where an existing atom in the molecule is replaced with its radioactive isotope. For the synthesis of [¹⁸F]flumazenil, this would involve the exchange of a non-radioactive fluorine atom with the radioactive [¹⁸F]fluoride. However, this is often inefficient due to the low specific activity of the resulting product.

A more common approach for introducing [¹⁸F] is through nucleophilic substitution on a suitable precursor. For flumazenil, a precursor with a good leaving group, such as a nitro or trimethylammonium group, at the position where the fluorine is to be introduced is synthesized. This precursor is then reacted with [¹⁸F]fluoride to produce the desired radiolabeled compound.

Nucleophilic Substitution Reactions in Radioligand Preparation

Nucleophilic substitution is the cornerstone of many radiolabeling syntheses. For instance, the synthesis of [¹¹C]flumazenil often involves the methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This reaction is typically fast and efficient, which is essential given the short half-life of Carbon-11 (approximately 20 minutes).

The synthesis of [¹⁸F]flumazenil and its analogues often employs the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride. The choice of precursor is critical for the success of the radiosynthesis. For example, diaryliodonium salt precursors have been shown to be effective for the radiofluorination of electron-rich aromatic rings.

The reaction conditions for these radiosyntheses, such as the choice of solvent, temperature, and the use of a phase-transfer catalyst (e.g., Kryptofix 2.2.2), are optimized to maximize the radiochemical yield and specific activity within the short timeframe available for production and use.

Optimization of Radiochemical Yield and Purity for Research Use

The development of radiolabeled probes for research, such as derivatives of flumazenil, necessitates a rigorous optimization process to maximize radiochemical yield (RCY) and ensure high radiochemical purity. While specific optimization data for the radiosynthesis of this compound is not extensively detailed in public literature, the strategies employed for its parent compound, flumazenil, provide a clear blueprint for the methodologies required. Research into the production of radiolabeled flumazenil, particularly [11C]flumazenil and [18F]flumazenil, highlights the critical parameters that are manipulated to achieve optimal synthesis outcomes suitable for research applications like Positron Emission Tomography (PET). nih.govbohrium.com

Microfluidic technology has emerged as a key tool in optimizing radiosynthesis, allowing for the use of significantly smaller amounts of precursor material (3-5 times less than conventional methods) while still achieving viable yields for preclinical use. nih.govnih.gov Automated microfluidic synthesizers enable precise control over reaction parameters and have been successfully used to produce [11C]flumazenil with radiochemical purities exceeding 98%. nih.gov Studies have shown that adjusting parameters within these automated systems, such as reaction time and temperature, is essential for maximizing yield. For example, in the synthesis of [18F]flumazenil, labeling reactions are standardized at various temperatures, ranging from 110°C to 160°C, to find the optimal condition for radiochemical yield and purity. researchgate.net

The table below summarizes key parameters that are typically optimized in the synthesis of flumazenil radiotracers, which are directly applicable to the development of analogues like this compound.

Table 1: Parameters Explored for Optimization of Radiochemical Yield in Flumazenil Analogue Synthesis

Parameter Factors Investigated Example Findings
Solvent Polar aprotic solvents (e.g., DMSO, DMF, Acetone). nih.gov A 1:1 mixture of DMSO and DMF was used for [11C]flumazenil synthesis. nih.gov Acetone resulted in low trapping efficiency of the methylating agent. nih.gov
Base Type and amount of base (e.g., Potassium Hydroxide - KOH). nih.gov Approximately 4-5 mg of powdered KOH was used in a microfluidic synthesis of [11C]flumazenil. nih.gov
Precursor Concentration Amount of the non-radiolabeled starting material. nih.gov Synthesis methods have been developed using 200 µg of precursor, which is 3-5 times less than conventional methods. nih.govnih.gov
Methylating Agent Choice of radiolabeling agent (e.g., [11C]methyl iodide, [11C]methyl triflate). nih.gov [11C]methyl iodide was utilized for the synthesis of [11C]flumazenil. nih.gov
Temperature Reaction temperature during labeling. researchgate.net For [18F]flumazenil, temperatures between 110°C and 160°C were explored, with higher temperatures sometimes leading to multiple byproducts and non-reproducible yields. researchgate.net

| Reaction Time | Duration of the radiolabeling reaction. nih.gov | A reaction time of 3 minutes was used for [11C]flumazenil synthesis on a microfluidic system. nih.gov |

Ultimately, the goal of this optimization is to develop a reliable and reproducible synthesis method that yields a final product with high specific activity and purity, meeting the stringent quality control standards required for research, such as those outlined in the European Pharmacopeia. nih.gov

Purification and Characterization Techniques in Probe Synthesis

Following synthesis, the crude reaction mixture contains the desired radiolabeled probe along with unreacted starting materials, byproducts, and other impurities. Therefore, robust purification and characterization steps are essential to isolate the probe and verify its identity and purity. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the purification and characterization of radiopharmaceutical probes like flumazenil analogues. researchgate.nete-smi.eu

For purification, semi-preparative or preparative HPLC is employed to separate the final product from impurities. researchgate.net The crude mixture is injected into the HPLC system, and the fraction corresponding to the desired compound is collected. e-smi.eu The choice of the column (e.g., C18) and the mobile phase is critical for achieving good separation. researchgate.net Research on [18F]flumazenil has demonstrated that HPLC-based purification ensures the isolation of a single, pure product, irrespective of the labeling reaction temperature which might otherwise produce multiple byproducts. researchgate.net

In addition to HPLC, Solid Phase Extraction (SPE) is a widely used technique for both pre-purification and final formulation. nih.govnih.gov SPE cartridges, such as the C18 Sep-Pak, can be used to pretreat the reaction mixture before HPLC, which has been shown to significantly increase the radiochemical yield of [18F]flumazenil and extend the life of the semi-preparative HPLC column. nih.gov SPE is also used as the final step after HPLC purification; the collected HPLC fraction is loaded onto an SPE cartridge, which is then washed to remove the HPLC solvents and finally eluted with a suitable solvent like ethanol (B145695) to yield the final formulated product. e-smi.eu

Characterization is performed to confirm the identity and assess the purity of the final product. Analytical HPLC is the primary method for determining radiochemical purity, ensuring it is typically above 95% or even 99%. nih.govnih.gov This is often done by comparing the retention time of the radioactive product with that of a non-radioactive, authenticated reference standard (a "cold standard"). e-smi.eu

The table below details the common purification and characterization techniques used in the synthesis of probes like this compound.

Table 2: Purification and Characterization Techniques in Probe Synthesis

Technique Purpose Details and Research Findings
High-Performance Liquid Chromatography (HPLC) Purification and Purity Analysis Used in preparative mode to separate the radiolabeled product from crude reaction mixtures. researchgate.net Analytical HPLC is used to confirm radiochemical purity, which was >99% for [11C]flumazenil and >97% for [18F]flumazenil in various studies. nih.govresearchgate.net
Solid Phase Extraction (SPE) Purification and Formulation C18 cartridges are used for pre-HPLC cleanup, increasing the yield of [18F]flumazenil from 34.4% to 53.4%. nih.gov Also used for the final formulation step to exchange the solvent system of the purified product. e-smi.eu
Thin-Layer Chromatography (TLC) Purity Analysis Radio-TLC is another method used as part of quality control to confirm the radiochemical purity of the final product. nih.gov

| Co-injection/Co-elution | Identity Confirmation | The final radiolabeled product is mixed with a non-radioactive, authenticated standard and injected into an analytical HPLC system to confirm that both the radioactive peak and the standard's UV-detected peak elute at the same time. e-smi.eu |

These purification and characterization steps are integral to the synthesis process, ensuring that the final probe is of sufficient quality and purity for its intended application in highly sensitive research studies. clearsynth.comaquigenbio.com

Table 3: List of Chemical Compounds

Compound Name Abbreviation / Synonym(s) CAS Number
This compound ethyl 8-isothiocyanato-5-methyl-6-oxo-4H-imidazo[1,5-a] bohrium.comontosight.aibenzodiazepine-3-carboxylate 954107-48-3 clearsynth.comontosight.ai
Flumazenil FMZ 78755-81-4
[11C]flumazenil - Not Applicable
[18F]flumazenil [18F]FMZ Not Applicable
[11C]methyl iodide [11C]CH3I Not Applicable
[11C]methyl triflate [11C]CH3OTf Not Applicable
Dimethyl sulfoxide DMSO 67-68-5
Dimethylformamide DMF 68-12-2
Potassium hydroxide KOH 1310-58-3

Pharmacological Characterization in Preclinical Research Models

In Vitro Electrophysiological Studies of GABA-A Receptor Modulation

No published studies were identified that specifically investigate the in vitro electrophysiological effects of Defluoro Flumazenil (B1672878) Isothiocyanate on GABA-A receptor modulation.

Patch-Clamp Analysis in Heterologous Expression Systems (e.g., Xenopus laevis Oocytes)

A thorough search of scientific literature yielded no specific data from patch-clamp analyses of Defluoro Flumazenil Isothiocyanate in heterologous expression systems like Xenopus laevis oocytes. While this technique is extensively used to characterize the effects of ligands on ion channels, including the GABA-A receptor, no such studies appear to have been conducted or published for this particular compound. nih.govox.ac.ukyoutube.com

Assessment of Ligand-Gated Ion Channel Currents

There is no available information regarding the assessment of ligand-gated ion channel currents in the presence of this compound. Research on the parent compound, flumazenil, has extensively characterized its effects on GABA-evoked chloride currents, demonstrating its role as a competitive antagonist with weak partial agonist properties at the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.govnih.gov However, similar investigations for its defluorinated isothiocyanate derivative are absent from the scientific record.

Receptor Occupancy and Functional Antagonism in Cell-Based Assays

Specific data on receptor occupancy and functional antagonism of this compound in cell-based assays are not available. Methodologies such as flow cytometry are commonly employed to determine the receptor occupancy of therapeutic agents, but no such studies have been published for this compound. nih.govnih.gov While it is plausible that this compound, like flumazenil, would occupy the benzodiazepine binding site on the GABA-A receptor, experimental evidence to confirm this and to quantify its functional antagonism is lacking.

Mechanistic Studies on Ligand-Induced Conformational Changes in Receptor Proteins

No mechanistic studies detailing the ligand-induced conformational changes in GABA-A receptor proteins upon binding of this compound have been published. Cryo-electron microscopy and molecular dynamics simulations have provided significant insights into the conformational shifts induced by agonists and antagonists, including flumazenil, at the GABA-A receptor. nih.govrcsb.org These studies have revealed that flumazenil binding can destabilize the receptor conformation. nih.gov However, whether the addition of an isothiocyanate group and the removal of a fluorine atom in this compound alters these conformational effects remains uninvestigated.

Structure Activity Relationship Sar and Analogue Development

Design Principles for Isothiocyanate-Functionalized Benzodiazepine (B76468) Analogues

The design of isothiocyanate-functionalized benzodiazepine analogues is rooted in the principles of affinity labeling. The primary goal is to create a molecule that first binds to the target receptor with high affinity and specificity, guided by the well-established structure-activity relationships of the benzodiazepine pharmacophore, and then forms a stable, covalent bond with a nearby nucleophilic amino acid residue within the binding pocket.

The benzodiazepine core structure is essential for recognition and binding at the interface of the α and γ subunits of the GABA-A receptor. wikipedia.org The specific substituents on this scaffold dictate the molecule's efficacy, determining whether it acts as a positive allosteric modulator (agonist), a negative allosteric modulator (inverse agonist), or a neutral modulator (antagonist) chemisgroup.us. Flumazenil (B1672878), the parent compound, is a classical antagonist.

The introduction of an isothiocyanate (-N=C=S) group is a key design feature for covalent modification. This electrophilic group can react with nucleophilic residues such as cysteine, lysine (B10760008), or histidine under physiological conditions, forming a stable thiourea (B124793) or urea (B33335) linkage. This covalent attachment allows for the irreversible labeling of the receptor, which is invaluable for:

Identifying the specific amino acid residues that constitute the binding pocket.

Studying the conformational changes associated with ligand binding.

Investigating the receptor's structure and function without the complication of the ligand dissociating.

The "defluoro" modification, or the removal of a fluorine atom, is likely intended to fine-tune the binding affinity and selectivity of the molecule for different GABA-A receptor subtypes. Halogen substituents on the benzodiazepine ring are known to influence binding properties, and their removal can alter the electronic and steric characteristics of the ligand.

Impact of Structural Modifications on Receptor Binding Affinity and Specificity

Structural modifications to the benzodiazepine skeleton can profoundly impact its binding affinity (Ki) and specificity for the various subtypes of the GABA-A receptor.

The removal of the fluorine atom from the flumazenil structure to create the "defluoro" analogue would be expected to alter its binding profile. While the precise impact would require experimental validation, it could either increase or decrease affinity depending on the specific interactions of the fluorine atom in the binding pocket of different receptor subtypes. For instance, if the fluorine atom is involved in a favorable interaction, its removal would decrease affinity. Conversely, if it causes steric hindrance or an unfavorable electronic interaction, its removal could enhance binding.

CompoundKey Structural FeaturesExpected Binding TypeExpected Receptor Affinity (Ki)Subtype Selectivity Profile
FlumazenilStandard benzodiazepine antagonist structure with a fluorine atom.Reversible, competitiveHigh (nanomolar range)Relatively non-selective for α1, α2, α3, α5 subtypes
Defluoro FlumazenilFlumazenil structure lacking the fluorine atom.Reversible, competitivePotentially altered (higher or lower) compared to FlumazenilPotentially altered selectivity profile
Defluoro Flumazenil IsothiocyanateDefluoro Flumazenil with an added isothiocyanate group.Irreversible, covalentInitially high (for non-covalent binding), then permanentDependent on the presence of a reactive nucleophile in the binding pocket of specific subtypes

Correlation between Molecular Structure and Allosteric Modulatory Properties

Benzodiazepines exert their effects by acting as allosteric modulators of the GABA-A receptor, meaning they bind to a site distinct from the GABA binding site and modulate the receptor's response to GABA. wikipedia.org The nature of this modulation (positive, negative, or neutral) is highly dependent on the ligand's structure.

Flumazenil is classified as a neutral allosteric modulator or antagonist. It binds to the benzodiazepine site with high affinity but does not significantly alter the GABA-induced chloride ion flux. researchgate.net Its clinical function is to block the effects of other benzodiazepines.

The structural alterations in this compound would be expected to have a profound impact on its allosteric modulatory properties. The removal of the fluorine atom might slightly shift its properties, but the introduction of the isothiocyanate group and subsequent covalent binding is the most critical factor.

By covalently locking the receptor in a specific conformation, this compound could potentially induce a change in the receptor's function that differs from the parent compound. Depending on the conformational state stabilized by the covalent bond, the molecule could:

Retain neutral modulatory properties: If the stabilized conformation is similar to the one induced by flumazenil.

Induce positive allosteric modulation: If the covalent bond stabilizes a receptor conformation that has a higher affinity for GABA, thus potentiating the GABAergic response.

Induce negative allosteric modulation: If the stabilized conformation reduces the receptor's affinity for GABA or its ability to open the chloride channel.

The resulting allosteric effect would be long-lasting or permanent due to the irreversible nature of the covalent bond. This makes such compounds useful for studying the structural basis of allosteric modulation at the GABA-A receptor.

CompoundAllosteric Modulatory EffectMechanism
FlumazenilNeutral (Antagonist)Binds reversibly to the benzodiazepine site, blocking access to agonists and inverse agonists without significantly affecting the GABA-induced current.
Defluoro FlumazenilLikely Neutral (Antagonist)Similar to flumazenil, with potential minor shifts in efficacy.
This compoundPotentially Neutral, Positive, or NegativeForms a covalent bond within the binding site, potentially locking the receptor in a specific conformational state that could be neutral, potentiating, or inhibitory to GABA-mediated channel opening.

Applications As a Chemical Biology Research Tool

Development of Affinity Labels and Covalent Probes

The isothiocyanate moiety of defluoro flumazenil (B1672878) isothiocyanate serves as a powerful tool for creating covalent probes, enabling the permanent labeling of its target receptors. This irreversible binding is crucial for a range of biochemical studies.

Irreversible Binding Mechanisms via Isothiocyanate Reactivity

The isothiocyanate group (–N=C=S) is highly reactive towards nucleophilic functional groups found in proteins, primarily the amine groups of lysine (B10760008) residues and the thiol groups of cysteine residues. nih.govresearchgate.net This reactivity forms the basis of its use as a covalent labeling agent. In the context of the GABA-A receptor, studies with analogous isothiocyanate-containing benzodiazepine (B76468) derivatives, such as a diazepam-isothiocyanate (DZP-NCS), have provided significant insights into the binding mechanism. plos.orgdtu.dk

These studies have demonstrated that the isothiocyanate group can form a stable, covalent bond with engineered cysteine residues introduced into the benzodiazepine binding site of the GABA-A receptor. plos.orgdtu.dk For instance, covalent labeling of a cysteine mutant at position α1H101C leads to a constitutively positively allosterically modulated receptor, confirming the ligand's binding orientation. plos.org The reaction proceeds via nucleophilic attack of the deprotonated thiol group of the cysteine residue on the electrophilic carbon atom of the isothiocyanate, forming a thiourea (B124793) linkage. This irreversible binding effectively "locks" the ligand into the binding pocket, allowing for detailed structural and functional characterization of the receptor-ligand interaction.

Application in Target Identification and Validation Studies

Covalent probes like defluoro flumazenil isothiocyanate are instrumental in target identification and validation. The ability to permanently tag a protein of interest simplifies its isolation and subsequent identification through techniques like mass spectrometry. While direct studies utilizing this compound for this purpose are not extensively documented in publicly available research, the principle has been demonstrated with other isothiocyanate-containing compounds. For example, isothiocyanates have been used to identify novel protein targets, such as deubiquitinases. nih.gov

In the context of GABA-A receptors, a derivative of Ro15-4513, where an azido (B1232118) group was replaced by an isothiocyanate, has been shown to react with several engineered cysteines in the α-subunit, providing strong evidence for the binding mode of related ligands like diazepam and flumazenil. nih.gov This approach, known as proximity-accelerated chemical reaction, allows for the precise mapping of binding pockets. By using a molecule like this compound, which retains high affinity for the benzodiazepine binding site, researchers can confidently identify and validate the specific subunits and even individual amino acid residues that constitute the binding pocket.

Fluorescent Labeling Strategies for Receptor Visualization

The development of fluorescent probes is a cornerstone of modern cell biology, enabling the visualization of proteins and their dynamics in living systems. This compound provides a scaffold for the creation of such probes.

Conjugation Chemistry for Fluorophore Attachment

The isothiocyanate group of this compound can be readily conjugated to a variety of fluorophores. This is typically achieved by reacting the isothiocyanate with a primary amine group present on the fluorophore molecule. thermofisher.com This reaction forms a stable thiourea bond, covalently linking the fluorescent dye to the flumazenil scaffold. thermofisher.com A wide array of fluorescent dyes with diverse spectral properties, from classic dyes like fluorescein (B123965) and rhodamine to modern, brighter, and more photostable dyes, can be utilized. thermofisher.comrsc.orgmdpi.com The choice of fluorophore depends on the specific application, such as the desired wavelength for excitation and emission, and the requirements of the imaging modality (e.g., confocal microscopy, super-resolution microscopy). researchgate.netrsc.org

Live-Cell and Tissue Imaging Applications in Research Settings

Fluorescently labeled this compound can be used to visualize GABA-A receptors in live cells and tissue sections. rsc.orgnih.govnih.gov These probes offer the advantage of high specificity, as the flumazenil core directs the fluorophore to the benzodiazepine binding site on the GABA-A receptor. This allows for precise localization of the receptors on the cell surface and within neuronal circuits.

Live-cell imaging with such probes can provide dynamic information about receptor trafficking, clustering at synapses, and internalization in response to various stimuli. biorxiv.org In fixed tissue sections, these fluorescent ligands can be used for high-resolution mapping of GABA-A receptor distribution in different brain regions, contributing to our understanding of brain architecture and function in both healthy and diseased states. rsc.org While specific studies detailing the use of fluorescently tagged this compound are not widely published, the principles and potential applications are well-established within the field of chemical biology and neuroscience. rsc.orgmdpi.comrsc.orgnih.govnih.govbiorxiv.org

Radioligand Development for In Vitro and Preclinical In Vivo Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative visualization of molecular targets in vivo. The development of radiolabeled ligands is central to this technology, and flumazenil derivatives have been at the forefront of GABA-A receptor imaging.

The development pipeline for a PET radioligand involves several critical stages, from initial design and synthesis to preclinical evaluation in animal models. Key properties for a successful radioligand include high affinity and selectivity for the target, appropriate lipophilicity to cross the blood-brain barrier, and favorable metabolic profile.

ParameterDescriptionRelevance in Radioligand Development
Affinity (Kd) The equilibrium dissociation constant, a measure of how tightly a ligand binds to a receptor.A low Kd (high affinity) is crucial for a strong signal and to minimize non-specific binding.
Selectivity The ability of a ligand to bind to its intended target with high affinity, and to other targets with low affinity.High selectivity ensures that the PET signal accurately reflects the density of the target receptor.
Lipophilicity (logP) A measure of a compound's solubility in lipids versus water.An optimal logP is required for the radioligand to cross the blood-brain barrier and reach its target in the brain.
Metabolism The breakdown of the radioligand by enzymes in the body.Rapid metabolism can lead to the formation of radiometabolites that may also enter the brain and contribute to non-specific signal.
Blood-Brain Barrier Penetration The ability of the compound to pass from the bloodstream into the brain.Essential for imaging targets within the central nervous system.

This table outlines key parameters considered during the development of PET radioligands.

Numerous flumazenil analogs have been radiolabeled with positron-emitting isotopes, most commonly Carbon-11 ([¹¹C]) and Fluorine-18 (B77423) ([¹⁸F]). nih.govnih.govnih.govresearchgate.netnih.gov While [¹¹C]flumazenil is a widely used and well-validated PET tracer, the short half-life of ¹¹C (20.4 minutes) limits its use to facilities with an on-site cyclotron. nih.govnih.gov The longer half-life of ¹⁸F (109.8 minutes) offers logistical advantages, allowing for centralized production and distribution to imaging centers without a cyclotron. nih.gov

Several [¹⁸F]-labeled flumazenil analogs have been developed and evaluated in preclinical models. nih.govnih.govnih.gov For instance, studies comparing [¹⁸F]fluoroflumazenil ([¹⁸F]FFMZ) and [¹⁸F]flumazenil ([¹⁸F]FMZ) in rats demonstrated that [¹⁸F]FMZ has slower metabolism and lower non-specific binding, making it a superior tracer for in vivo PET imaging of GABA-A receptors. nih.gov The synthesis of these radiotracers typically involves nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. nih.govresearchgate.net

Positron Emission Tomography (PET) Tracer Design and Evaluation

The design of a PET tracer hinges on incorporating a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18, into a molecule that selectively binds to a biological target. While flumazenil itself has been successfully labeled with Carbon-11 ([¹¹C]flumazenil) and Fluorine-18 ([¹⁸F]flumazenil) to image GABA-A receptors, there is no available data on the radiosynthesis of this compound for PET imaging. nih.govnih.govnih.gov

Theoretically, the synthesis of a PET tracer from this compound would involve a complex multi-step process to introduce a positron-emitting isotope. The isothiocyanate group, being highly reactive towards primary amines, could potentially be used to conjugate the molecule to a radiolabeled entity. However, the stability of such a conjugate under physiological conditions and its ability to cross the blood-brain barrier would require extensive evaluation.

Key Evaluation Parameters for a Hypothetical PET Tracer:

ParameterDescription
Radiochemical Yield The efficiency of the radiolabeling process.
Molar Activity The amount of radioactivity per mole of the compound, crucial for avoiding pharmacological effects.
In Vitro Stability Stability in plasma and other biological matrices.
In Vivo Biodistribution The distribution of the tracer throughout the body, including target and non-target organs.
Blood-Brain Barrier Penetration The ability of the tracer to enter the brain.
Specific Binding The ratio of binding to the target receptor versus non-specific binding.

Without experimental data, the feasibility and performance of this compound as a PET tracer remain purely speculative.

Quantitative Assessment of Receptor Distribution and Dynamics in Animal Models

The primary utility of a radiolabeled ligand like a derivative of flumazenil is the in vivo quantification of its target receptor. wikipedia.org The isothiocyanate group in this compound is a reactive electrophile that can form a covalent bond with nucleophilic residues on proteins, such as the amine group of lysine or the thiol group of cysteine. This property suggests its potential as an irreversible or "covalent" ligand for GABA-A receptors.

An appropriately radiolabeled version of this compound could, in theory, be used in animal models for:

Ex vivo autoradiography: Following systemic administration of the radiolabeled compound, brain tissue could be sectioned and imaged to provide a high-resolution map of GABA-A receptor distribution. The covalent binding would be advantageous in preventing the dissociation of the ligand during tissue processing.

In vivo receptor occupancy studies: By covalently occupying a fraction of the receptors, it could be used to study receptor turnover and dynamics.

Despite this theoretical potential, there are no published studies that have utilized this compound for the quantitative assessment of receptor distribution in animal models. Research would be required to confirm its binding characteristics, including its affinity (Ki) and the specificity of its covalent interaction with the GABA-A receptor.

Hypothetical Research Findings for In Vivo Assessment:

Study TypePotential Finding
Ex Vivo Autoradiography High-density binding in brain regions known to be rich in GABA-A receptors, such as the cerebral cortex.
Receptor Occupancy Demonstration of irreversible binding and a measurable rate of receptor turnover.

It is important to reiterate that these are hypothetical findings, and experimental validation is entirely lacking in the current scientific literature.

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Defluoro Flumazenil (B1672878) Isothiocyanate, and its receptor, typically a protein. These methods are fundamental in drug discovery and design, offering a detailed view of the binding process at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the ligand's affinity and specificity. For Defluoro Flumazenil Isothiocyanate, which is a derivative of a benzodiazepine (B76468), the primary target for such studies would be the gamma-aminobutyric acid type A (GABA-A) receptor. herts.ac.ukherts.ac.uk Docking studies can help elucidate how the isothiocyanate group and other structural modifications influence the binding mode compared to its parent compounds.

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose predicted by docking, the conformational changes in both the ligand and the receptor upon binding, and the thermodynamics of the interaction. Such simulations can reveal allosteric effects and the role of solvent molecules in the binding process.

Illustrative Molecular Docking Results for this compound with GABA-A Receptor Subtypes:

Receptor SubtypePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
α1β2γ2-9.8α1-His101, α1-Tyr159, γ2-Phe77Hydrogen Bond, Pi-Pi Stacking
α2β2γ2-9.5α2-His101, α2-Tyr159, γ2-Phe77Hydrogen Bond, Pi-Pi Stacking
α3β2γ2-9.2α3-His126, α3-Tyr159, γ2-Phe77Hydrogen Bond, Pi-Pi Stacking
α5β3γ2-8.9α5-His105, α5-Tyr159, γ2-Phe77Hydrogen Bond, Pi-Pi Stacking

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking studies. Actual values would be derived from specific computational experiments.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These methods can provide detailed information about the electronic structure, charge distribution, and reactivity of this compound. Techniques such as Density Functional Theory (DFT) are commonly used for these purposes. nih.gov

By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can understand the molecule's ability to donate and accept electrons, which is crucial for its chemical reactivity and interaction with biological targets. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Furthermore, quantum chemical calculations can be used to determine the electrostatic potential on the molecular surface, identifying regions that are prone to electrophilic or nucleophilic attack. This information is vital for understanding the covalent binding potential of the isothiocyanate group, a reactive moiety known to form covalent bonds with nucleophilic residues in proteins.

Illustrative Quantum Chemical Properties of this compound:

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.7 eVIndicator of chemical stability
Dipole Moment3.2 DInfluences solubility and binding interactions
Isothiocyanate Carbon Atomic Charge+0.45Indicates electrophilicity and reactivity

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Specific values would require dedicated quantum chemical calculations.

Predictive Modeling for Structure-Affinity and Structure-Function Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govpku.edu.cnacademicjournals.org These models are invaluable for predicting the affinity and function of new molecules based on their structural features.

For a compound like this compound, a QSAR model could be developed using a dataset of related benzodiazepine derivatives with known binding affinities for the GABA-A receptor. The model would use molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), to correlate with the biological activity.

Such models can guide the design of new analogs of this compound with potentially improved affinity, selectivity, or functional properties. By understanding which structural features are most important for the desired biological effect, medicinal chemists can make more informed decisions in the drug development process.

Illustrative QSAR Model Equation for Benzodiazepine Receptor Ligands:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + 0.8 * Aromatic_Rings + 2.1

DescriptorCoefficientInterpretation
LogP (Lipophilicity)0.5Increased lipophilicity is positively correlated with activity.
MW (Molecular Weight)-0.2Increased molecular weight has a slight negative correlation with activity.
H-bond_donors1.5The number of hydrogen bond donors is a significant positive contributor to activity.
Aromatic_Rings0.8The presence of aromatic rings positively influences activity.

Note: This QSAR equation and table are for illustrative purposes to demonstrate the concept of a QSAR model. The descriptors and coefficients are hypothetical.

Future Directions and Emerging Research Avenues

Development of Novel Defluoro Flumazenil (B1672878) Isothiocyanate-Based Probes with Enhanced Specificity

A primary future direction lies in the rational design of novel chemical probes derived from Defluoro Flumazenil Isothiocyanate. While its parent compound, Flumazenil, is known to bind to the benzodiazepine (B76468) site of GABA-A receptors, it exhibits broad affinity for various subtypes. plos.org The therapeutic and physiological effects of benzodiazepine site ligands are dictated by their interaction with specific GABA-A receptor subtypes, which are heteropentameric structures composed of different α, β, and γ subunits. nih.govwikipedia.org For instance, ligands targeting α1-containing receptors are associated with sedative effects, whereas those targeting α2/α3-containing receptors are linked to anxiolytic effects. plos.org

Future research can focus on systematically modifying the this compound scaffold to develop a library of probes with enhanced specificity for individual GABA-A receptor subtypes. By altering functional groups on the benzodiazepine core, researchers could fine-tune the electronic and steric properties of the molecule to favor binding to one α-subunit isoform over others. The isothiocyanate group would then serve as a reactive handle to covalently label the targeted subtype, enabling its isolation and study. Such subtype-selective probes would be invaluable for dissecting the precise physiological and pathological roles of different GABA-A receptor populations in the central nervous system, potentially leading to the development of therapeutics with improved efficacy and fewer side effects. nih.gov

Table 1: Selected GABA-A Receptor Subtypes and Associated Functions

Subunit Composition Primary Function/Effect Associated with Ligand Binding
α1βγ2 Sedation, anticonvulsant effects
α2βγ2 Anxiolytic effects
α3βγ2 Anxiolytic effects, muscle relaxation
α5βγ2 Learning and memory processes

This table is based on established pharmacological research on GABA-A receptor subtypes. plos.orgnih.gov

Integration with Advanced Imaging Technologies for Molecular-Level Insights

The covalent binding capability of this compound makes it an ideal candidate for integration with advanced molecular imaging technologies. By attaching imaging moieties, such as fluorophores for optical microscopy or radioisotopes for positron emission tomography (PET), researchers can create powerful tools to visualize receptor distribution and dynamics in real-time.

Flumazenil itself is already used as a PET radiotracer ([18F]flumazenil) to map the distribution of GABA-A receptors in the brain. nih.govamericanchemicalsuppliers.com A covalently binding radiolabeled version derived from this compound could offer advantages, such as a more stable signal and the ability to perform ex vivo analyses after in vivo labeling. Furthermore, conjugating a fluorescent dye to the molecule would enable the use of super-resolution microscopy techniques to study the subcellular localization and trafficking of specific GABA-A receptor subtypes with unprecedented detail. This could provide critical insights into synaptic plasticity, disease-related changes in receptor density, and the molecular-level interactions of receptors within their native cellular environment.

Exploration of Non-Canonical Receptor Interactions for Mechanistic Elucidation

While the canonical binding site for Flumazenil is the benzodiazepine pocket at the α-γ subunit interface of the GABA-A receptor, the possibility of non-canonical interactions remains an intriguing area of research. wikipedia.orgmdpi.com These could include interactions with other sites on the GABA-A receptor complex, allosteric modulation through binding to associated proteins, or even binding to entirely unexpected "off-target" proteins. Such interactions could underlie previously unexplained pharmacological effects or side profiles.

The reactivity of this compound provides a unique advantage in capturing these potentially transient or low-affinity non-canonical interactions. ontosight.ai By forming a stable covalent bond, the probe can trap its binding partners, allowing for their subsequent identification and characterization. This approach could lead to a more complete understanding of the compound's mechanism of action and may reveal novel regulatory sites on GABA-A receptors or identify new proteins involved in GABAergic signaling pathways.

Applications in Proteomics and Chemoproteomics for Target Deconvolution

Perhaps one of the most significant future applications of this compound is in the field of chemoproteomics for target deconvolution. nih.govresearchgate.net Chemoproteomics utilizes chemical probes to identify the full spectrum of protein targets for a given bioactive compound within a complex biological system. tum.de This is crucial for understanding a drug's mechanism of action, predicting potential side effects, and identifying new therapeutic opportunities. tum.de

This compound can be employed as an affinity-based probe in chemoproteomic workflows. researchgate.net The typical process involves introducing the probe into a cell lysate or even a living cell, where it will covalently bind to its protein targets. These probe-protein complexes can then be enriched, for example, by using a "clickable" tag incorporated into the probe structure, and the captured proteins are identified using high-resolution mass spectrometry. nih.govnih.gov This unbiased, proteome-wide approach can confirm expected targets (i.e., GABA-A receptor subunits) and, more importantly, uncover novel off-targets, providing a comprehensive "target landscape" of the compound. tum.de Such studies are essential for validating the selectivity of new drug candidates and elucidating complex biological pathways. nih.govelifesciences.org

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Flumazenil
Diazepam
Zolpidem
Bretazenil

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.